Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate
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Overview
Description
Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate is a chemical compound with a complex structure that includes an aniline group, an ester group, and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate typically involves the reaction of 2-(2-anilino-2-oxoethoxy)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aniline group can form hydrogen bonds with active sites, while the ester group may participate in hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Anilino-2-oxoethoxy)benzoic acid: Similar structure but lacks the methyl ester group.
Methyl 4-(2-anilino-2-oxoethoxy)benzoate: Similar structure but with a different substitution pattern on the benzene ring.
(2-Anilino-2-oxoethoxy)acetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.
Uniqueness
Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate is unique due to the presence of the chlorine atom on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
20745-69-1 |
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Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate |
InChI |
InChI=1S/C16H14ClNO4/c1-21-16(20)13-9-11(17)7-8-14(13)22-10-15(19)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
LPLLVHYPAAEFLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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